N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide is a synthetic compound belonging to the class of quinolin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide, a multi-step reaction sequence is typically employed:
Formation of the tetrahydroquinoline core: : Starting with the cyclization of appropriate precursors under acidic conditions.
Sulfonylation: : Introducing the 4-fluorobenzenesulfonyl group via a sulfonylation reaction.
Ether formation: : Generating the 2-(4-fluorophenoxy)acetamide moiety by reacting suitable precursors under nucleophilic substitution conditions.
Each step requires careful control of temperature, pH, and the presence of suitable catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production may involve optimization of the above synthetic routes, focusing on maximizing throughput and minimizing waste. Continuous flow chemistry and automated synthesis platforms could be employed for efficient production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide undergoes a variety of chemical reactions, including:
Oxidation: : Conversion of the tetrahydroquinoline core to an oxidized quinoline derivative.
Reduction: : Reductive amination to modify the sulfonyl or acetamide groups.
Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Employing hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: : Utilizing halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions typically include oxidized quinoline derivatives, reduced amine forms, and various substituted aromatic compounds, depending on the reagents and conditions used.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide has been explored for various scientific applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis and materials science.
Biology: : Investigated for its potential as a biochemical probe or a lead compound in drug discovery.
Medicine: : Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide varies with its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide stands out due to its dual fluorinated phenyl rings and its tetrahydroquinoline core. Similar compounds, such as those with only one fluorinated ring or different substituents on the quinoline core, might lack the same level of biological activity or synthetic versatility.
Similar Compounds
N-[1-(4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-fluorophenoxy)acetamide
1-(4-fluorobenzenesulfonyl)-2,3,4,5-tetrahydroquinoline
Each of these compounds has distinct structural features that may influence their chemical behavior and applications differently from this compound.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4S/c24-17-3-8-20(9-4-17)31-15-23(28)26-19-7-12-22-16(14-19)2-1-13-27(22)32(29,30)21-10-5-18(25)6-11-21/h3-12,14H,1-2,13,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIGTPCOMLKDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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